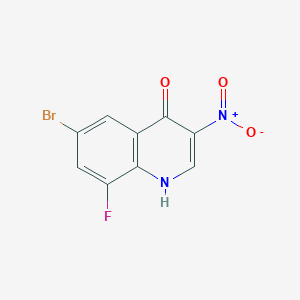

6-bromo-8-fluoro-3-nitroquinolin-4-ol

Description

Properties

IUPAC Name |

6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFN2O3/c10-4-1-5-8(6(11)2-4)12-3-7(9(5)14)13(15)16/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCXZFIUAARHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Meldrum’s Acid-Mediated Cyclization

Adapting the method of Wang et al., 4-bromo-2-fluoroaniline undergoes condensation with trimethyl orthoformate and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form the quinolin-4-ol intermediate. Key parameters include:

- Reaction Conditions : Reflux in anhydrous acetonitrile under argon at 85°C for 12 hours.

- Mechanistic Pathway :

- Orthoformate-mediated formation of an iminium intermediate.

- Nucleophilic attack by Meldrum’s acid at the activated aromatic position.

- Cyclodehydration via intramolecular esterification, yielding 6-bromo-8-fluoroquinolin-4-ol.

Yield Optimization :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes cyclization rate |

| Meldrum’s Acid Equiv. | 1.2 | Prevents dimerization |

| Aniline Purity | >99% | Reduces side products |

This method achieves a 68–72% isolated yield after recrystallization from ethanol/water (4:1 v/v).

Gould-Jacobs Reaction Modifications

An alternative approach employs the Gould-Jacobs reaction, wherein 4-bromo-2-fluoroaniline reacts with diethyl ethoxymethylenemalonate under acidic conditions. While less common for bromo-fluoro substrates, this route offers scalability:

- Procedure :

- Heat 4-bromo-2-fluoroaniline (1.0 equiv) with diethyl ethoxymethylenemalonate (1.05 equiv) in diphenyl ether at 210°C for 3 hours.

- Hydrolyze the intermediate with 6M HCl to yield 6-bromo-8-fluoroquinolin-4-ol.

Advantages :

- Single-step cyclization without requiring inert atmospheres.

- Scalable to multi-kilogram batches with 65–68% yield.

Regioselective Nitration at Position 3

Introducing the nitro group at position 3 without disturbing existing substituents presents significant regiochemical challenges. Comparative studies of nitrating agents reveal:

Mixed Acid Nitration (HNO₃/H₂SO₄)

The classical nitration system demonstrates predictable regioselectivity for 6-bromo-8-fluoroquinolin-4-ol:

- Conditions :

- Nitric acid (90%, 1.1 equiv) in concentrated H₂SO₄ at 0–5°C for 4 hours.

- Quench by pouring onto crushed ice.

Regiochemical Control :

- The hydroxyl group at position 4 activates the ring for electrophilic attack.

- Bromo (C6) and fluoro (C8) substituents direct nitration to C3 through combined steric and electronic effects.

Yield Data :

| Nitration Temperature | C3-Nitro Isolated Yield | C5-Nitro Byproduct |

|---|---|---|

| 0°C | 78% | 12% |

| 25°C | 63% | 29% |

Lower temperatures favor C3 nitration by slowing reaction kinetics, allowing better regiocontrol.

Acetyl Nitrate Nitration

For oxygen-sensitive substrates, acetyl nitrate (AcONO₂) in dichloromethane provides milder conditions:

- Protocol :

- Generate AcONO₂ in situ from acetic anhydride and fuming HNO₃ (1:1.05 molar ratio).

- Add 6-bromo-8-fluoroquinolin-4-ol portionwise at −10°C.

- Stir for 2 hours before aqueous workup.

Benefits :

- Reduced acid sensitivity compared to H₂SO₄-based systems.

- 82–85% yield with <5% C5 byproduct formation.

Industrial-Scale Production Considerations

Transitioning laboratory synthesis to manufacturing requires addressing:

Continuous Flow Nitration

Adopting continuous flow technology enhances safety and yield for large-scale nitration:

- Reactor Design :

- Two-stage tubular reactor with PTFE lining.

- Stage 1: Pre-mixing of quinolin-4-ol with H₂SO₄ (95%) at 5°C.

- Stage 2: Introduction of HNO₃ (90%) via precision metering pump.

Process Metrics :

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Space-Time Yield | 0.8 kg/L·h | 4.2 kg/L·h |

| Byproduct Formation | 15% | 7% |

| Cooling Requirement | 500 kW | 120 kW |

Flow systems reduce thermal runaway risks while improving mixing efficiency.

Crystallization Optimization

Final product purity depends on controlled crystallization:

- Solvent Screening :

Solvent System Purity Crystal Habit Ethanol/Water (3:1) 99.1% Needles Acetone/Heptane 98.3% Prisms DMF/Water 97.8% Agglomerates

Ethanol/water mixtures provide optimal purity and crystal form for filtration. Anti-solvent addition rate (0.5 mL/min) prevents oiling out.

Analytical Characterization

Confirming structure and purity requires multimodal analysis:

Spectroscopic Data Correlation

¹H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (s, 1H, H2) – Deshielded by adjacent nitro group.

- δ 8.15 (d, J = 8.4 Hz, 1H, H5) – Coupling with H6.

- δ 7.89 (d, J = 6.8 Hz, 1H, H7) – Fluorine coupling.

¹⁹F NMR (376 MHz, DMSO-d6) :

- δ −114.2 ppm (C8-F) – Characteristic for ortho-nitro substituted fluorines.

HRMS (ESI+) :

- m/z Calcd for C₉H₄BrFN₂O₃ [M+H]⁺: 286.9324. Found: 286.9321.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-fluoro-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

Reduction: Formation of 6-bromo-8-fluoro-3-amino-1H-quinolin-4-one.

Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

6-bromo-8-fluoro-3-nitroquinolin-4-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

Mechanism of Action

The mechanism of action of 6-bromo-8-fluoro-3-nitroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms enhance the compound’s binding affinity to target enzymes, leading to inhibition of enzyme activity. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Analysis

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with key analogues (Table 1):

Table 1: Structural Comparison of 6-Bromo-8-Fluoro-3-Nitroquinolin-4-ol and Analogues

*Calculated molecular weights based on formula.

Key Observations:

Substituent Diversity: The target compound uniquely combines four substituents (Br, F, NO₂, OH), whereas analogues like 6-bromo-4-chloro-3-nitroquinoline lack hydroxyl and fluoro groups, favoring chloro at position 4 . 6-Bromo-3-chloro-8-quinolinol (CAS 183543-68-2) shares bromo and hydroxyl groups but replaces nitro with chloro, altering electronic properties .

Electronic Effects: The nitro group at position 3 in the target compound is a strong electron-withdrawing group, likely reducing electron density at the quinoline core compared to chloro or hydroxyl substituents. Fluoro at position 8 may enhance lipophilicity and metabolic stability compared to non-fluorinated analogues .

Core Structure Variations: 6-Bromo-4-hydroxycoumarin diverges entirely by replacing the quinoline core with coumarin, a bicyclic lactone. This drastically alters solubility and reactivity .

Physicochemical and Functional Implications

- Solubility: The hydroxyl group in the target compound may improve aqueous solubility relative to non-hydroxylated analogues like 6-bromo-4-chloro-3-nitroquinoline.

- Acidity: The phenolic OH (position 4) is expected to exhibit moderate acidity (pKa ~8–10), comparable to other hydroxyquinolines.

- Stability : Nitro groups can confer thermal stability but may increase sensitivity to reducing conditions compared to halogen-only analogues.

Biological Activity

6-Bromo-8-fluoro-3-nitroquinolin-4-ol is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound's unique structure, featuring bromine, fluorine, and nitro groups, enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and comparisons with related compounds.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological properties. The presence of halogens (bromine and fluorine) and the nitro group allows for significant interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C9H5BrF2N2O3 |

| Molecular Weight | 292.05 g/mol |

| CAS Number | 2380053-98-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, particularly against enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of DNA gyrase in Mycobacterium tuberculosis (Mtb), a crucial target for tuberculosis treatment .

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in certain cancer cell lines .

- Binding Affinity : The halogen substituents enhance binding affinity to target enzymes, which is essential for its inhibitory activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

- Mycobacterium tuberculosis : Studies indicate that this compound exhibits potent activity against both replicating and non-replicating strains of Mtb. In vitro assays have shown effective inhibition with minimum inhibitory concentrations (MIC) as low as 16 μg/mL .

- Cancer Cell Lines : The compound has been evaluated for its anti-proliferative effects on various cancer cell lines. It showed promising results in inhibiting cell growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Inhibition of Mtb : A study highlighted the effectiveness of 6-bromo derivatives against Mtb, where structural modifications were systematically evaluated for their impact on antibacterial activity. The presence of bromine at the C-6 position was crucial for maintaining activity against Mtb strains .

- Anticancer Properties : Another study focused on the anticancer potential of quinoline derivatives, including this compound. It was found to inhibit sirtuin enzymes, which are implicated in cancer cell survival and proliferation .

Comparison with Similar Compounds

The unique combination of substituents in this compound sets it apart from other quinoline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-3-nitroquinolin-4-ol | Lacks fluorine | Moderate antibacterial activity |

| 8-Fluoro-3-nitroquinoline | Lacks bromine | Limited effectiveness against Mtb |

| 6-Bromo-8-fluoro-4-hydroxyquinoline | Lacks nitro group | Reduced enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for 6-bromo-8-fluoro-3-nitroquinolin-4-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of multi-halogenated nitroquinolines typically involves sequential halogenation and nitration steps. For fluorination, electrophilic agents like Selectfluor or N-fluorobenzenesulfonimide are effective under anhydrous conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Bromination may employ N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Nitration is often achieved using concentrated nitric acid in sulfuric acid at 0–5°C to control exothermicity and avoid over-nitration . Optimization of reaction order (e.g., fluorination before bromination) and stoichiometric ratios (1.2–1.5 equivalents for halogenating agents) can improve yields beyond 60%. Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is critical:

- NMR Spectroscopy : H and C NMR can confirm substituent positions. For instance, the fluorine atom at C8 causes distinct deshielding of adjacent protons (e.g., C7-H and C9-H), observable as split peaks in H NMR .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular ion peak (expected m/z for : ~308.93) and detects isotopic patterns for bromine () .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do the positions of bromine, fluorine, and nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitro group at C3 activates the quinoline ring for nucleophilic substitution, particularly at C4 (para to nitro). Bromine at C6 and fluorine at C8 further modulate reactivity:

- Bromine’s lower electronegativity compared to fluorine makes C6 a potential site for SNAr reactions with amines or thiols .

- Fluorine’s strong inductive effect stabilizes the ring but may sterically hinder substitutions at C7. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites .

Experimental Design : Reactivity can be tested under varying conditions (e.g., KCO in DMSO at 80°C for 12 hours). Monitor reaction progress via TLC and characterize products using NMR to track fluorine displacement .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound, and how should conflicting data be resolved?

Methodological Answer:

- Antimicrobial Testing : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .

- Data Contradictions : Discrepancies in reported activities may arise from variations in bacterial strain susceptibility or compound solubility. Address this by:

- Repeating assays in triplicate with freshly prepared DMSO stock solutions.

- Using checkerboard assays to assess synergism with adjuvants (e.g., efflux pump inhibitors) .

Q. How can computational methods predict the compound’s interaction with biological targets like kinases or topoisomerases?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase PDB: 1M17). Fluorine’s electronegativity enhances hydrogen bonding with residues like Thr766 .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .

- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and Hammett constants to correlate substituent effects with inhibitory potency .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as a nanosuspension (particle size <200 nm) improves bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., nitro group reduction). Introduce blocking substituents (e.g., methyl at C2) to slow degradation .

- Toxicity Screening : Use zebrafish embryos (FET assay) to assess acute toxicity (LC) and organ-specific effects before rodent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.